2-(6-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(6-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H9BrN4OS and its molecular weight is 337.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide is 335.96804 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Indole-coumarin-thiadiazole hybrids, including compounds structurally related to 2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide, have shown promising anticancer properties. A study by Kamath et al. (2017) found that these hybrids exhibit dose-dependent cytotoxicity in breast adenocarcinoma (MCF-7) cells, induce apoptosis, possess anti-metastatic potential, and inhibit the antiapoptotic Bcl-2 protein. This suggests their potential in developing anticancer chemotherapeutics (Kamath et al., 2017).
Antidiabetic Agents
Compounds with a similar structure have been evaluated for their antidiabetic potential. Nazir et al. (2018) synthesized indole-based hybrid oxadiazole scaffolds with N-substituted acetamides and tested them for α-glucosidase inhibition. Their findings revealed compounds with significant IC50 values, comparable to the standard drug acarbose, indicating their potential as lead molecules for antidiabetic research (Nazir et al., 2018).
Synthesis and Structural Analysis
Research on the synthesis of 1,3,4-thiadiazol-2-ylacetic acid derivatives, including efforts by Saito et al. (1983), has contributed to the foundational chemical knowledge necessary for further exploration of such compounds in medicinal chemistry. These studies focus on the preparation of thiadiazol derivatives through various chemical transformations, highlighting the versatile nature of these compounds in synthetic chemistry (Saito et al., 1983).
Antimicrobial and Anti-inflammatory Properties
Thiadiazole derivatives, including those structurally related to 2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Studies such as those conducted by Bekhit et al. (2008) and Güzeldemirci and Küçükbasmacı (2010) have found that these compounds exhibit promising activities against various bacterial and fungal strains, as well as anti-inflammatory properties, making them potential candidates for further pharmacological research (Bekhit et al., 2008); (Güzeldemirci & Küçükbasmacı, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4OS/c13-9-2-1-8-3-4-17(10(8)5-9)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPAEAONXNRANR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NN=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.